![molecular formula C9H14O2 B3271317 2,4-Heptadienoic acid ethyl ester CAS No. 54542-33-5](/img/structure/B3271317.png)
2,4-Heptadienoic acid ethyl ester
Overview
Description
2,4-Heptadienoic acid ethyl ester, also known as 2,4-Hexadienoic acid, ethyl ester, (2E,4E)-, is a chemical compound with the molecular formula C10H16O2 . It has a molecular weight of 168.2328 .
Molecular Structure Analysis
The molecular structure of 2,4-Heptadienoic acid ethyl ester consists of a chain of carbon atoms with alternating double and single bonds, with an ester functional group at one end . The InChI representation of its structure isInChI=1S/C10H16O2/c1-4-12-10(11)8-6-5-7-9(2)3/h5-9H,4H2,1-3H3/b7-5+,8-6+
.
Scientific Research Applications
Synthesis and Biological Control Applications
- Concise Synthesis: 2,4-Heptadienoic acid ethyl ester has been synthesized through a concise method. Starting with commercially available (Z)-2-penten-1-ol, it is converted to ethyl-(2E,4Z)-2,4-heptadienoate, and subsequently transformed to other compounds like (2E,4Z)-2,4-heptadien-1-ol and (2E,4Z)-2,4-heptadienal. This synthesis showcases the versatility of 2,4-heptadienoic acid ethyl ester in creating various useful compounds (Petroski, 2003).
- Biological Control Potential: These compounds, derived from 2,4-heptadienoic acid ethyl ester, are known to be male-specific, antennally active volatile compounds from the Saltcedar leaf beetle. They hold potential in the biological control of the invasive weed saltcedar (Tamarix spp.), illustrating an ecological application (Petroski, 2003).
Chemical Synthesis and Interconversion
- Structural Isomer Synthesis: The synthesis of structural isomers of 6-oxo-2,4-heptadienoic acid, closely related to 2,4-heptadienoic acid ethyl ester, has been carried out to provide analogues for studying structural requirements in biochemical processes. This research highlights the importance of 2,4-heptadienoic acid ethyl ester derivatives in understanding enzyme interactions and structural biology (Feliu & Seltzer, 1985).
Applications in Polymer and Material Science
- Growth on Alkyl Esters: Research on Pseudomonas oleovorans growing on various alkyl esters of heptanoic acid, a related compound to 2,4-heptadienoic acid ethyl ester, reveals insights into microbial interactions with these esters. This study is significant in the context of biopolymer production and microbial processing of ester compounds (Scholz, Fuller, & Lenz, 1994).
Catalysis and Chemical Reactions
- Catalysis in Aqueous-Organic Systems: The Rhodium-catalyzed coupling of but-3-enoic acid with allyl derivatives, including 2,6- and 3,6-heptadienoic acids and allyl esters, demonstrates the catalytic applications of derivatives of 2,4-heptadienoic acid ethyl ester. This study provides insights into the efficiency and selectivity of such reactions in various reaction media, which is valuable in the field of organometallic catalysis (Bottarelli & Costa, 2008).
properties
IUPAC Name |
ethyl (2E,4E)-hepta-2,4-dienoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-5-6-7-8-9(10)11-4-2/h5-8H,3-4H2,1-2H3/b6-5+,8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQILWIDABNBQOJ-BSWSSELBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CC=CC(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C/C=C/C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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